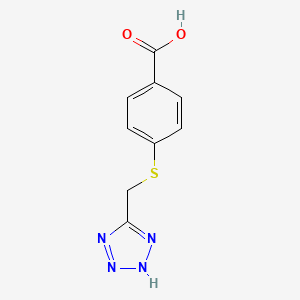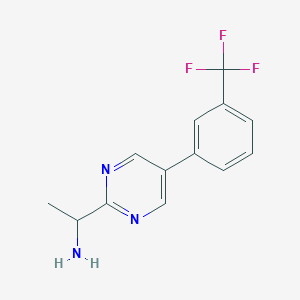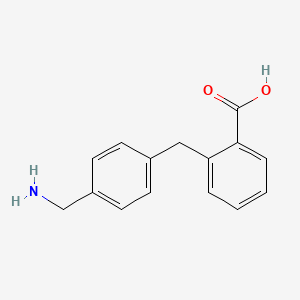
2-(4-(Aminomethyl)benzyl)benzoic acid
概要
説明
2-(4-(Aminomethyl)benzyl)benzoic acid is an organic compound with a molecular formula of C15H15NO2 It is a derivative of benzoic acid, featuring an aminomethyl group attached to the benzyl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)benzyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminomethylbenzyl chloride with benzoic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)benzyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
2-(4-(Aminomethyl)benzyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antifibrinolytic agent, which could be useful in preventing excessive bleeding.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-(Aminomethyl)benzyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the breakdown of fibrin clots by blocking the activation of plasminogen to plasmin . This action helps in stabilizing blood clots and preventing excessive bleeding.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: A similar compound with a slightly different structure, used for similar applications.
2-Aminobenzoic acid: Another related compound with antimicrobial and antifungal properties.
Uniqueness
2-(4-(Aminomethyl)benzyl)benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its aminomethyl group provides additional reactivity compared to other benzoic acid derivatives, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
2-[[4-(aminomethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c16-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)15(17)18/h1-8H,9-10,16H2,(H,17,18) |
InChIキー |
WYUOIUCXHIGJDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)CN)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
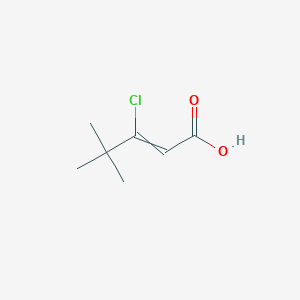
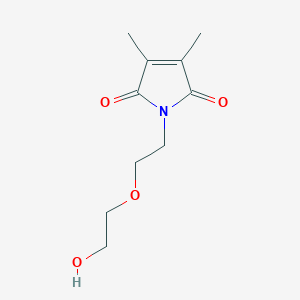
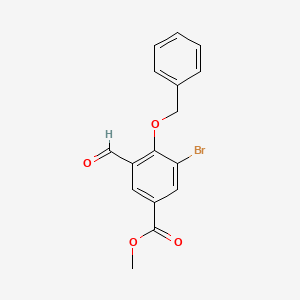
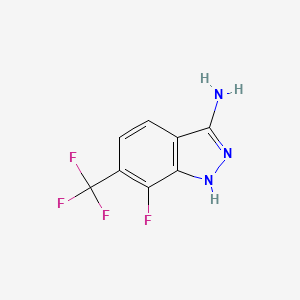
![1-[4-(4-Phenoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B8357667.png)
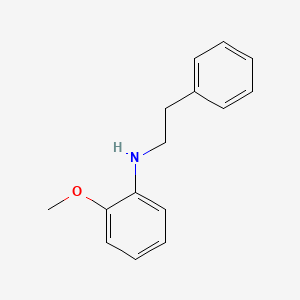
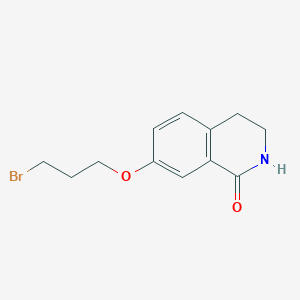
![Benzyl 9-[2-(isobutylcarbamoylamino)acetyl]-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8357702.png)
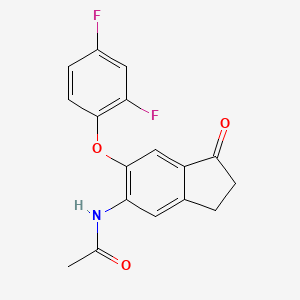
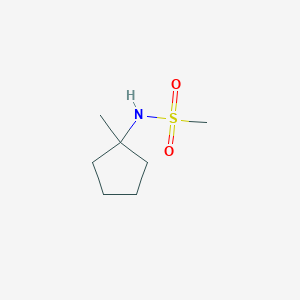
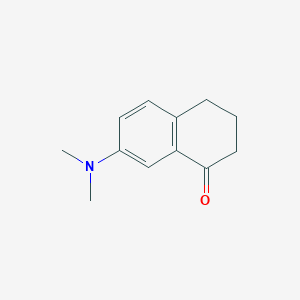
![N-[4-[(4-methylphenyl)amino]phenyl]acetamide](/img/structure/B8357727.png)
